![molecular formula C7HClF6 B570955 5-Chloro-2,3,6-trifluorobenzotrifluoride CAS No. 122030-03-9](/img/structure/B570955.png)
5-Chloro-2,3,6-trifluorobenzotrifluoride
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Overview
Description
Scientific Research Applications
Derivative Synthesis : 5-Chloro-2,3,6-trifluorobenzotrifluoride is used in the synthesis of various chemical derivatives. For example, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes have been prepared using similar compounds, showcasing its utility in creating complex fluorine-containing compounds (Sipyagin et al., 2004).
Polyimide Development : This compound is also instrumental in the development of fluorinated polyimides, which have applications in electronics due to their desirable optical and dielectric properties. Research has shown that compounds like 5-Chloro-2,3,6-trifluorobenzotrifluoride can be used to synthesize organosoluble and light-colored polyimides (Jang et al., 2007).
Intermediates in Pharmaceutical Synthesis : It serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, it has been used in the efficient synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid, a crucial intermediate for preparing certain therapeutic agents (Yu et al., 2015).
Electronic Material Properties : Its derivatives have been studied for their potential in enhancing the properties of electronic materials. For example, the effects of fluorinated diamine on the optical and dielectric properties of polyimide thin films have been explored, demonstrating its importance in material science (Yang & Chen, 2005).
Environmental Remediation : Research has also been conducted on its role in environmental remediation, particularly in the traceability of chlorinated compounds during the electro-oxidation of pollutants (Solá-Gutiérrez et al., 2019).
Mechanism of Action
Target of Action
It is often used in the synthesis of various compounds, suggesting that its targets could be the reactants in these synthetic processes .
Mode of Action
The mode of action of 5-Chloro-2,3,6-trifluorobenzotrifluoride is primarily through its reactivity with other compounds. It is often used in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, 5-Chloro-2,3,6-trifluorobenzotrifluoride may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Result of Action
Its use in the synthesis of various compounds suggests that it may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3,6-trifluorobenzotrifluoride. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFAKYHNRIOOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661328 |
Source
|
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122030-03-9 |
Source
|
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122030-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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